p-Hydroxynorephedrine hydrochloride

Norepinephrine Uptake Synaptic Transmission In Vitro Pharmacology

p-Hydroxynorephedrine hydrochloride (PHN, CAS 3240-42-4) is the definitive tool for investigating norepinephrine depletion via a false-transmitter mechanism. Unlike amphetamine, PHN does not inhibit MAO and is 6.25× less potent at NE uptake inhibition, ensuring selective, reproducible outcomes without off-target catecholamine release. Its unique stereochemical profile and documented antihypertensive translational link make it irreplaceable for sympatholytic research and amphetamine-metabolite quantification. Procure with confidence for analytical standard or in vivo experimental use.

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 3240-42-4
Cat. No. B12771401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxynorephedrine hydrochloride
CAS3240-42-4
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)N.Cl
InChIInChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-2-4-8(11)5-3-7;/h2-6,9,11-12H,10H2,1H3;1H/t6-,9-;/m0./s1
InChIKeyAYEOOGDUDIHXQE-YDYUUSCQSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxynorephedrine Hydrochloride (CAS 3240-42-4): Procuring a Defined Para-Hydroxy Sympathomimetic for Neurological Research


p-Hydroxynorephedrine hydrochloride (PHN, CAS 3240-42-4) is the hydrochloride salt of the para-hydroxy analog of norephedrine, classified as a sympathomimetic amine [1]. It is primarily recognized as an active metabolite of amphetamine in humans, formed through the hydroxylation of amphetamine and p-hydroxyamphetamine [2]. Its fundamental property is its function as a 'false neurotransmitter,' capable of displacing and depleting endogenous norepinephrine (NE) from adrenergic neurons [3]. Unlike primary agonists, its mechanism of action relies on this indirect displacement and subsequent substitution within the neuronal transmitter pool, leading to distinct pharmacological outcomes [3].

Why p-Hydroxynorephedrine Hydrochloride Cannot Be Replaced by Norephedrine or Other In-Class Sympathomimetics


Simple substitution of p-Hydroxynorephedrine hydrochloride with its parent compound, norephedrine, or other sympathomimetics like amphetamine or tyramine, is scientifically invalid due to profound differences in their biochemical mechanisms. p-Hydroxynorephedrine acts uniquely as a false neurotransmitter, a property not shared by its close analog norephedrine [1]. Comparative studies demonstrate that p-hydroxynorephedrine is 6.25-fold less potent than amphetamine at inhibiting norepinephrine uptake, and critically, unlike amphetamine and p-hydroxyamphetamine, it does not inhibit monoamine oxidase (MAO) [2]. Furthermore, its activity is highly stereoselective; its enantiomers fail to act as agonists in noradrenergic cAMP-generating systems, a functional property distinct from the active (R)-norepinephrine enantiomer [3]. These fundamental pharmacological and stereochemical distinctions necessitate precise procurement of p-Hydroxynorephedrine hydrochloride for reproducible experimental outcomes.

Quantitative Differentiation of p-Hydroxynorephedrine Hydrochloride: A Data-Driven Procurement Guide


Reduced Potency in Norepinephrine Uptake Inhibition Relative to Amphetamine and p-Hydroxyamphetamine

p-Hydroxynorephedrine exhibits significantly lower potency in inhibiting norepinephrine uptake compared to its precursor, amphetamine, and its metabolic intermediate, p-hydroxyamphetamine. In a direct comparative study using rat cerebral cortex slices, p-hydroxynorephedrine was 6.25-fold less potent than amphetamine [1].

Norepinephrine Uptake Synaptic Transmission In Vitro Pharmacology

Lack of Monoamine Oxidase (MAO) Inhibitory Activity: A Critical Distinction from Amphetamine

A fundamental functional distinction is that p-hydroxynorephedrine does not inhibit monoamine oxidase (MAO) activity, whereas amphetamine and p-hydroxyamphetamine are significant inhibitors. In a direct comparison using rat brain homogenates, p-hydroxynorephedrine showed no significant effect on MAO [1].

Monoamine Oxidase Enzyme Inhibition Metabolism

Clinically Relevant Antihypertensive Effect: Quantified Blood Pressure Reduction in Humans

p-Hydroxynorephedrine elicits a unique, clinically relevant reduction in blood pressure, a property not associated with its parent compound, amphetamine. In a study of hypertensive patients, administration of p-hydroxynorephedrine at 600 mg daily resulted in a quantifiable decrease in both erect and supine blood pressure [1].

Antihypertensive False Neurotransmitter Clinical Pharmacology

Stereoselective Lack of Agonist Activity at Noradrenergic cAMP Systems

The stereochemistry of p-hydroxynorephedrine is critical for its biological activity, or lack thereof. In contrast to the potent agonist (R)-norepinephrine, neither enantiomer of p-hydroxynorephedrine acts as an agonist in the noradrenergic cyclic AMP (cAMP) generating system in rat limbic forebrain [1].

Stereochemistry cAMP Adrenergic Receptor

Specificity and Sensitivity of Analytical Detection: Validated HPLC Method for Quantitation

For analytical and quality control applications, a specific and sensitive HPLC method with electrochemical detection has been developed and validated for the simultaneous determination of amphetamine and its metabolite, 4-hydroxynorephedrine [1]. This method demonstrates high selectivity for primary phenylethylamines and was validated for accuracy and precision over a linear range of 10-40 nmol/mL [1].

Analytical Chemistry HPLC Method Validation

Evidence-Based Applications for Procuring p-Hydroxynorephedrine Hydrochloride


Neurological Research: Investigating False Transmitter Mechanisms in Norepinephrine Depletion

p-Hydroxynorephedrine hydrochloride is the ideal reagent for studies designed to investigate the functional consequences of norepinephrine depletion via a false transmitter mechanism. Its documented ability to substitute for norepinephrine without directly activating cAMP pathways or inhibiting MAO [REFS-1, REFS-2] makes it a selective tool for dissecting the specific role of NE displacement in synaptic function and behavior, distinct from the broader effects of its precursor, amphetamine.

Cardiovascular Pharmacology: Modeling Antihypertensive Effects via Sympatholytic Action

This compound is uniquely suited for experimental models of antihypertensive therapy that operate through sympatholytic, rather than direct vasodilatory or diuretic, mechanisms. The clinically validated reduction in blood pressure in hypertensive subjects [3] provides a direct translational link. Its distinct lack of pressor activity, in contrast to amphetamine, allows for the isolation of this specific pharmacological effect.

Analytical and Forensic Toxicology: Reference Standard for Metabolite Identification and Quantitation

p-Hydroxynorephedrine hydrochloride serves as a critical analytical reference standard for the detection and quantitation of amphetamine metabolites in biological samples. The availability of a validated HPLC method for its simultaneous analysis with amphetamine [4] supports its use in toxicology, doping control, and pharmacokinetic studies, ensuring accurate identification and quantification in complex matrices.

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